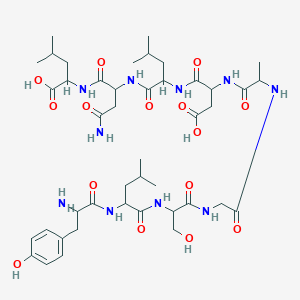
Cancer/testis antigen 1 (127-136)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cancer/testis antigen 1; NY-ESO-1
Aplicaciones Científicas De Investigación
Immunotherapy Development
Cancer/testis (CT) antigens, including Cancer/testis antigen 1 (127-136), are a group of tumor antigens with expression mainly restricted to male germ cells in the testis and not in adult somatic tissues. In malignancies, the gene regulation of these antigens is disrupted, leading to their expression in various tumor types. This unique expression pattern and the immunogenicity of CT antigens in cancer patients have propelled the development of antigen-specific cancer vaccines. Clinical trials are ongoing for CT antigens like MAGE-A and NY-ESO-1, demonstrating the potential of CT antigens in cancer immunotherapy (Scanlan et al., 2002).
Biomarkers for Cancer Detection
CT antigens also show promise as biomarkers for early cancer detection. Their restricted expression in normal tissues, coupled with their presence in various cancers, makes them potential candidates for diagnostic purposes. As biomarkers, CT antigens could aid in identifying cancers at an earlier stage, improving treatment outcomes (Ghafouri-Fard & Modarressi, 2009).
Understanding Tumor Progression
Research on CT antigens contributes to our understanding of tumor progression. The expression of these antigens correlates with advanced stages of cancers, suggesting a role in tumor development and progression. This correlation provides insights into the mechanisms of cancer development and could guide the development of targeted therapies (Caballero & Chen, 2009).
Role in Oncogenesis
CT antigens are being evaluated for their role in oncogenesis. The expression of germline gene-expression programs in tumors, characteristic of CT antigens, might contribute to typical features of neoplastic cells, such as immortality, invasiveness, immune evasion, and metastatic capacity. This exploration opens avenues for new therapeutic strategies targeting these mechanisms (Simpson et al., 2005).
Therapeutic Targets for Urological Malignancies
CT antigens, including Cancer/testis antigen 1 (127-136), are emerging as therapeutic targets for urological malignancies. Their unique expression in tumors and testis, and the ability to induce immune responses, make them potential targets for immunotherapy in treating urological cancers (Kulkarni et al., 2012).
Potential in Diagnostic and Therapeutic Methods
The high expression of CT antigens in various cancers and their immunogenicity in patients indicate their potential in the development of diagnostic and therapeutic methods. This includes their use in early diagnostics and as targets for immunotherapy, enhancing treatment options for cancer patients (Garg et al., 2007).
Propiedades
Nombre del producto |
Cancer/testis antigen 1 (127-136) |
|---|---|
Secuencia |
TVSGNILTIR |
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Cancer/testis antigen 1 (127-136); NY-ESO-1 (127-136) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



